(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group, a methyl group, and a tert-butyl ester group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-formyl-4-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-Formyl-4-methylphenol+tert-butyl chloroformate→(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrochloric acid, sodium hydroxide, aqueous medium.
Major Products Formed:
Oxidation: (2-Carboxy-4-methyl-phenyl)-carbamic acid tert-butyl ester.
Reduction: (2-Hydroxymethyl-4-methyl-phenyl)-carbamic acid tert-butyl ester.
Substitution: (2-Formyl-4-methyl-phenyl)-carbamic acid.
Scientific Research Applications
(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
- (2-Formyl-4-methyl-phenyl)-carbamic acid methyl ester
- (2-Formyl-4-methyl-phenyl)-carbamic acid ethyl ester
- (2-Formyl-4-methyl-phenyl)-carbamic acid isopropyl ester
Comparison:
Uniqueness: The tert-butyl ester group in (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability compared to its methyl, ethyl, and isopropyl counterparts.
Reactivity: The larger tert-butyl group may result in slower reaction rates in certain chemical transformations due to steric hindrance.
Stability: The tert-butyl ester is generally more stable against hydrolysis compared to smaller ester groups, making it a preferred choice in certain applications.
Properties
IUPAC Name |
tert-butyl N-(2-formyl-4-methylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-5-6-11(10(7-9)8-15)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVGFUHKEJYTEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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